molecular formula C7H16Cl2F2N2 B2388031 2-(4,4-Difluoropiperidin-1-yl)ethanamine dihydrochloride CAS No. 1609345-55-2

2-(4,4-Difluoropiperidin-1-yl)ethanamine dihydrochloride

Cat. No. B2388031
CAS RN: 1609345-55-2
M. Wt: 237.12
InChI Key: QIZZEVXZXRVHRZ-UHFFFAOYSA-N
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Description

“2-(4,4-Difluoropiperidin-1-yl)ethanamine dihydrochloride” is a chemical compound with the CAS Number: 605659-03-8 . It is a derivative of piperidine and is commonly used in drug development, environmental research, and industrial applications.


Synthesis Analysis

The synthesis of “2-(4,4-Difluoropiperidin-1-yl)ethanamine dihydrochloride” involves the use of lithium aluminium tetrahydride in tetrahydrofuran at 20℃ . The reaction mixture is stirred at ambient temperature overnight before quenching with H20 and aq. NaOH . The resultant mixture is filtered and the filtrate is concentrated to give a residue which is purified by chromatography to afford 2- (4,4-difluoropiperidin-1-yl)ethanamine .


Molecular Structure Analysis

The molecular structure of “2-(4,4-Difluoropiperidin-1-yl)ethanamine dihydrochloride” is represented by the Inchi Code: 1S/C7H14F2N2/c8-7(9)1-4-11(5-2-7)6-3-10/h1-6,10H2 . The molecular weight of the compound is 164.2 .


Physical And Chemical Properties Analysis

The compound is a solid at room temperature . It has a molecular weight of 164.2 . The compound has a high GI absorption and is BBB permeant . It is not a P-gp substrate and does not inhibit CYP1A2, CYP2C19, CYP2C9, CYP2D6, or CYP3A4 . The compound is very soluble with a solubility of 15.4 mg/ml .

Scientific Research Applications

Synthesis and Structural Characterization

Synthesis Pathways and Methods 2-(4,4-Difluoropiperidin-1-yl)ethanamine dihydrochloride and related compounds have been a subject of research primarily due to their importance in synthetic organic chemistry. For instance, Verniest et al. (2008) detailed a new synthetic pathway toward valuable 3,3-difluoropiperidines, starting from suitable delta-chloro-alpha,alpha-difluoroimines. This methodology has implications for the synthesis of fluorinated amino acids like N-protected 3,3-difluoropipecolic acid, showcasing the compound's relevance in medicinal chemistry (Verniest et al., 2008).

Chemical Properties and Structural Analysis Structural characterization is an essential aspect of understanding these compounds' potential applications. Maftei et al. (2016) investigated the structural characteristics and potential medical application of novel 1,2,4-oxadiazole and trifluoromethylpyridine derivatives. Their work emphasizes the role of structural analysis in modifying the lipophilicity of molecules for better cell wall barrier transport (Maftei et al., 2016).

Applications in Medicinal Chemistry and Material Science

Medicinal Chemistry Applications The compounds related to 2-(4,4-Difluoropiperidin-1-yl)ethanamine dihydrochloride find significant applications in medicinal chemistry. For instance, the synthesis of Schiff bases from 2-(piperidin-4-yl)ethanamine and their role as pancreatic lipase inhibitors highlight the compound's relevance in pharmaceutical development. These Schiff bases also exhibit antimicrobial activities against several bacteria types, marking their importance in medical research (Warad et al., 2020).

Material Science and Corrosion Inhibition In the realm of material science, the derivatives of difluoropiperidine, such as 2-(2-trifluoromethyl-4,5-dihydro-imidazol-1-yl)-ethylamine, have been explored as corrosion inhibitors. Their inhibitive performance against mild steel corrosion in hydrochloric acid solution underlines the compound's utility beyond medicinal applications (Zhang et al., 2015).

Safety and Hazards

The compound has been classified with the signal word “Warning” and has hazard statements H315, H319, H335 . The precautionary statements associated with the compound are P261, P305, P338, P351 .

properties

IUPAC Name

2-(4,4-difluoropiperidin-1-yl)ethanamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14F2N2.2ClH/c8-7(9)1-4-11(5-2-7)6-3-10;;/h1-6,10H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIZZEVXZXRVHRZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1(F)F)CCN.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16Cl2F2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1609345-55-2
Record name 2-(4,4-difluoropiperidin-1-yl)ethan-1-amine dihydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

6.9 ml of a 2 N solution of hydrogen chloride in diethyl ether (13.8 mmol, 10 equivalents) were added to 500 mg of tert-butyl [2-(4,4-difluoropiperidin-1-yl)ethyl]carbamate (Example 166A, 1.38 mmol, 1 equivalent), and the mixture was stirred at RT overnight. The solvent was decanted off, the residue was triturated three times with diethyl ether, the diethyl ether was decanted off and the product obtained in this manner was dried under reduced pressure. This gave 448 mg (100% of theory; purity 73%) of the title compound.
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tert-butyl [2-(4,4-difluoropiperidin-1-yl)ethyl]carbamate
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500 mg
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